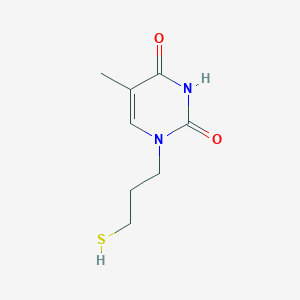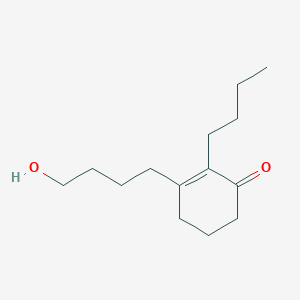
2-Butyl-3-(4-hydroxybutyl)cyclohex-2-EN-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-3-(4-hydroxybutyl)cyclohex-2-EN-1-one is an organic compound with the molecular formula C14H24O2 It is a cyclohexenone derivative, characterized by the presence of a butyl group and a hydroxybutyl group attached to the cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-(4-hydroxybutyl)cyclohex-2-EN-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohexenone with butyl lithium, followed by the addition of 4-hydroxybutyl bromide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of cyclohexenone derivatives in the presence of butyl and hydroxybutyl precursors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-3-(4-hydroxybutyl)cyclohex-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.
Substitution: The butyl and hydroxybutyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexenone derivatives.
Wissenschaftliche Forschungsanwendungen
2-Butyl-3-(4-hydroxybutyl)cyclohex-2-EN-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 2-Butyl-3-(4-hydroxybutyl)cyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The hydroxy group can participate in hydrogen bonding, while the butyl and cyclohexene moieties can interact with hydrophobic regions of the target molecules. These interactions can lead to changes in the conformation and function of the target proteins, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl-: Similar structure but with additional methyl groups.
2-Cyclohexen-1-one, 4-(3-hydroxybutyl)-3,5,5-trimethyl-: Similar structure with different substitution pattern.
2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxo-1-butenyl)-: Similar structure with an oxo group.
Uniqueness
2-Butyl-3-(4-hydroxybutyl)cyclohex-2-EN-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
83562-29-2 |
|---|---|
Molekularformel |
C14H24O2 |
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
2-butyl-3-(4-hydroxybutyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C14H24O2/c1-2-3-9-13-12(7-4-5-11-15)8-6-10-14(13)16/h15H,2-11H2,1H3 |
InChI-Schlüssel |
QODFZJFZDFRDMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(CCCC1=O)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]-](/img/structure/B14417914.png)
![2,3-Dihydro-1H-1lambda~6~-imidazo[2,1-b][1,3]thiazole-1,1-dione](/img/structure/B14417921.png)
![Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate](/img/structure/B14417927.png)
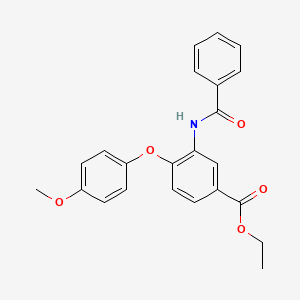
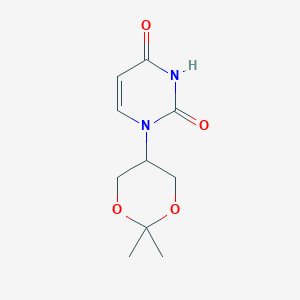


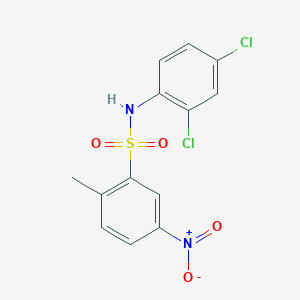
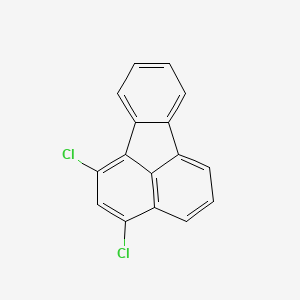
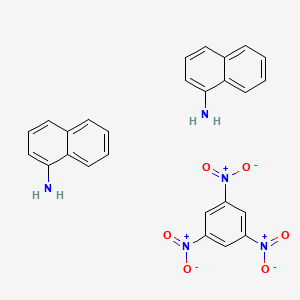
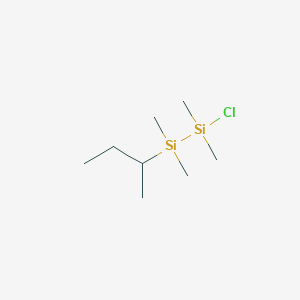

![N,N-Dibenzyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B14417967.png)
